molecular formula C13H17NO B7505386 1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one

1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one

Cat. No. B7505386
M. Wt: 203.28 g/mol
InChI Key: ZPDHIGGDIDJXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one, also known as A-PVP, is a synthetic cathinone that belongs to the pyrrolidine class. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant and euphoric effects. However,

Mechanism of Action

1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one has been shown to cause a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause agitation, anxiety, and paranoia in some individuals. In addition, chronic use of 1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one has been associated with cognitive impairment and psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one has been used in laboratory experiments to study the effects of stimulants on the brain and behavior. Its relatively short half-life and potency make it a useful tool for studying the mechanisms of action of other drugs of abuse. However, its potential for abuse and toxicity limit its use in research settings.

Future Directions

There are several areas of future research that could be explored with regards to 1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one. One such area is the development of more sensitive and specific analytical methods for detecting 1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one in biological samples. Another area of interest is the investigation of the long-term effects of 1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one use on brain function and behavior. Finally, there is a need for further research into the potential therapeutic uses of 1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one and other synthetic cathinones.

Synthesis Methods

1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one can be synthesized through a multi-step process involving the reaction of propanone with 3-methylphenylacetonitrile to form 3-methylphenyl-2-butanone. This intermediate is then reacted with azetidine to form 1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one.

Scientific Research Applications

1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one has been studied extensively in the field of forensic toxicology as a potential drug of abuse. Researchers have developed analytical methods to detect 1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods have been used to identify 1-(Azetidin-1-yl)-3-(3-methylphenyl)propan-1-one in post-mortem samples and in samples collected from individuals suspected of drug use.

properties

IUPAC Name

1-(azetidin-1-yl)-3-(3-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-4-2-5-12(10-11)6-7-13(15)14-8-3-9-14/h2,4-5,10H,3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDHIGGDIDJXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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